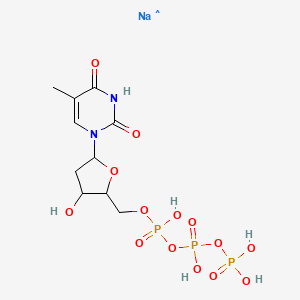
Thymidine 5'-triphosphate sodium salt (dTTP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine 5’-triphosphate sodium salt: is a crucial compound in molecular biology, serving as one of the four natural deoxynucleotides. It plays a vital role in the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases. This compound is essential for DNA replication, repair, and recombination, ensuring the accurate transmission of genetic information from one generation to the next .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt is synthesized via the methylation of deoxyuridine monophosphate by thymidylate synthase . The process involves several steps, including phosphorylation and methylation, to achieve the final triphosphate form.
Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt typically involves enzymatic synthesis using thymidine kinase and thymidylate kinase. These enzymes catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate and subsequently to thymidine triphosphate .
Análisis De Reacciones Químicas
Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion of thymidine monophosphate to thymidine triphosphate.
Methylation: Methylation of deoxyuridine monophosphate to form thymidine monophosphate.
Common Reagents and Conditions:
Reagents: Thymidine kinase, thymidylate kinase, ATP, and Mg²⁺.
Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
- Thymidine monophosphate
- Thymidine diphosphate
- Thymidine triphosphate
Aplicaciones Científicas De Investigación
Chemistry: Thymidine 5’-triphosphate sodium salt is used as a substrate in various biochemical assays to study enzyme kinetics and specificity .
Biology: In molecular biology, it is a building block for DNA synthesis, playing a crucial role in DNA replication, repair, and recombination .
Medicine: Thymidine 5’-triphosphate sodium salt is used in polymerase chain reaction (PCR) and DNA sequencing techniques, which are essential for genetic testing, disease diagnosis, and forensic analysis .
Industry: In the biotechnology industry, thymidine 5’-triphosphate sodium salt is used in the production of genetically modified organisms and in the development of new therapeutic agents .
Mecanismo De Acción
Thymidine 5’-triphosphate sodium salt acts as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, ensuring the accurate transmission of genetic information. The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various cellular processes .
Comparación Con Compuestos Similares
- Deoxyadenosine 5’-triphosphate
- Deoxyguanosine 5’-triphosphate
- Deoxycytosine 5’-triphosphate
Comparison: Thymidine 5’-triphosphate sodium salt is unique among the deoxynucleotides due to its specific role in the synthesis of thymidine-containing DNA. Unlike deoxyadenosine, deoxyguanosine, and deoxycytosine triphosphates, which pair with thymidine or cytosine, thymidine 5’-triphosphate pairs exclusively with adenine, ensuring the stability and integrity of the DNA double helix .
Propiedades
Fórmula molecular |
C10H17N2NaO14P3 |
|---|---|
Peso molecular |
505.16 g/mol |
InChI |
InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18); |
Clave InChI |
NJAHVUZWRMSTFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide](/img/structure/B12046570.png)


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12046574.png)

amino}propanoic acid](/img/structure/B12046589.png)

![4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole](/img/structure/B12046608.png)
![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)

![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)

